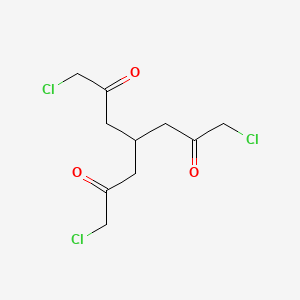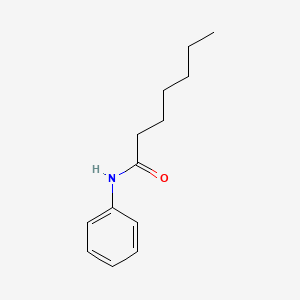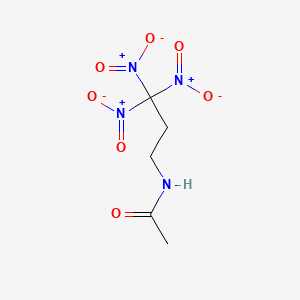
N-(3,3,3-Trinitropropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3,3-Trinitropropyl)acetamide: is an organic compound characterized by the presence of a trinitropropyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-Trinitropropyl)acetamide typically involves the nitration of propyl acetamide derivatives. The process begins with the preparation of the propyl acetamide, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which facilitate the nitration process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,3,3-Trinitropropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce higher oxidation state compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,3,3-Trinitropropyl)acetamide is used as a building block in the synthesis of various organic compounds
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its derivatives may exhibit antimicrobial or anticancer properties, making it a compound of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is explored for its potential use in the production of energetic materials. Its high nitrogen content and stability make it a candidate for applications in explosives and propellants.
Mecanismo De Acción
The mechanism of action of N-(3,3,3-Trinitropropyl)acetamide involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
- N-(3-Nitrophenyl)acetamide
- N-(3-Aminopropyl)acetamide
- N-(3,3,3-Trinitroethyl)acetamide
Comparison: N-(3,3,3-Trinitropropyl)acetamide is unique due to the presence of three nitro groups on the propyl chain, which imparts distinct chemical properties compared to its analogs. For instance, N-(3-Nitrophenyl)acetamide has only one nitro group, resulting in different reactivity and applications. Similarly, N-(3-Aminopropyl)acetamide contains an amino group instead of nitro groups, leading to different chemical behavior and uses.
Propiedades
Número CAS |
52801-37-3 |
|---|---|
Fórmula molecular |
C5H8N4O7 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
N-(3,3,3-trinitropropyl)acetamide |
InChI |
InChI=1S/C5H8N4O7/c1-4(10)6-3-2-5(7(11)12,8(13)14)9(15)16/h2-3H2,1H3,(H,6,10) |
Clave InChI |
YJOWLDWUSSDKPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


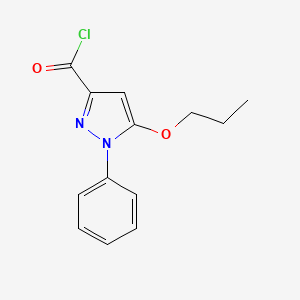
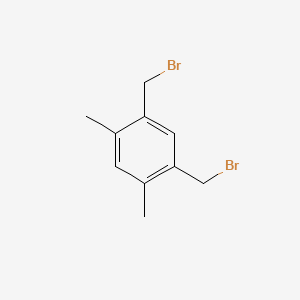
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
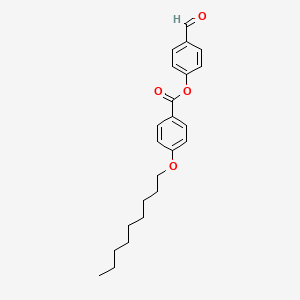
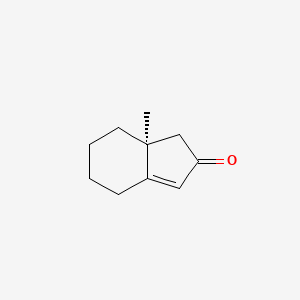


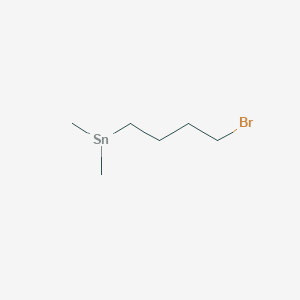
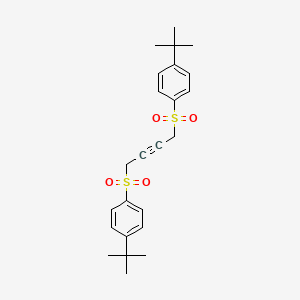
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
